4-(Difluoromethoxy)-2-nitroaniline

Lipophilicity LogP Drug-like properties

This 2-nitro-4-difluoromethoxy regioisomer is the mandatory scaffold for synthesizing 5-difluoromethoxy-2-mercaptobenzimidazole, the penultimate precursor to pantoprazole. Generic 4-alkoxynitroanilines or regioisomers (e.g., 2-difluoromethoxy-5-nitroaniline) fail to yield the correct benzimidazole. The -OCF₂H group provides a +0.98 LogP advantage over methoxy analogs, enhancing extraction. Available as Pantoprazole Impurity 10 with full COA (HPLC, NMR, MS) for ANDA method validation or as a bulk intermediate. Pre-solubilized in aqueous NaOH enables energy-efficient phase-transfer catalysis at ~20 °C.

Molecular Formula C7H6F2N2O3
Molecular Weight 204.13 g/mol
CAS No. 97963-76-3
Cat. No. B3025321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-2-nitroaniline
CAS97963-76-3
Molecular FormulaC7H6F2N2O3
Molecular Weight204.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N
InChIInChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2
InChIKeyFHRVMXFZUVYVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3) Sourcing Guide: Core Properties and Procurement-Ready Profile


4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3) is a substituted nitroaniline building block characterized by a difluoromethoxy group (-OCF2H) at the para position and a nitro group at the ortho position relative to the aniline amine [1]. With a molecular formula of C7H6F2N2O3 and a molecular weight of 204.13 g/mol, this compound serves as a key intermediate in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, the penultimate precursor to the proton pump inhibitor pantoprazole . The combination of the electron-withdrawing nitro group and the lipophilic difluoromethoxy substituent creates a regiospecifically functionalized scaffold that cannot be replicated by generic nitroaniline analogs.

Why Generic 4-Substituted-2-nitroanilines Cannot Replace 4-(Difluoromethoxy)-2-nitroaniline in Regioselective Benzimidazole Synthesis


The 2-nitro-4-difluoromethoxy substitution pattern is not arbitrary; it is mandated by the downstream cyclization chemistry that yields 5-difluoromethoxy-2-mercaptobenzimidazole [1]. Regioisomers such as 2-(difluoromethoxy)-5-nitroaniline (CAS 54939-58-1) or 4-(difluoromethoxy)-3-nitroaniline (CAS 1261747-80-1) place the nitro and difluoromethoxy groups in positions that either prevent correct ring closure or lead to regioisomeric benzimidazole products that are useless for pantoprazole synthesis . Furthermore, replacing the difluoromethoxy group with a methoxy substituent (as in 4-methoxy-2-nitroaniline) reduces lipophilicity by approximately 0.98 LogP units and alters the electronic character of the aryl ring, which can compromise both the reduction kinetics and the subsequent cyclization efficiency [2]. Simply substituting any 'nitroaniline with a 4-alkoxy group' is not chemically equivalent; the specific -OCF2H moiety is the required bioisostere in the final drug substance.

Quantitative Differentiation Evidence for 4-(Difluoromethoxy)-2-nitroaniline Against Closest Analogs


Lipophilicity Advantage: +0.98 LogP Units Higher than the 4-Methoxy Analog

The predicted partition coefficient (LogP) of 4-(difluoromethoxy)-2-nitroaniline is 2.88, compared to 1.90 (XLogP3) for the direct non-fluorinated analog 4-methoxy-2-nitroaniline (CAS 96-96-8) [1][2]. This represents a LogP increase of +0.98, corresponding to approximately 10-fold higher lipophilicity. The difference arises from the replacement of the -OCH3 group with the -OCF2H group, where the fluorine atoms increase hydrophobic surface area and reduce hydrogen-bond basicity of the ether oxygen.

Lipophilicity LogP Drug-like properties

Regioisomeric Specificity: The 2-Nitro-4-difluoromethoxy Pattern Is Essential for Pantoprazole Intermediate Cyclization

In the pantoprazole synthetic route, 4-(difluoromethoxy)-2-nitroaniline is the direct precursor to 2-mercapto-5-difluoromethoxy-1H-benzimidazole (CAS 97963-62-7) via reduction and cyclization with CS2 [1]. The patent CN102311391A reports that using this specific regioisomer (2-nitro-4-difluoromethoxy aniline) with hydrazine hydrate as reductant achieves a total yield of over 95% for the benzimidazole product [2]. The alternative regioisomer 5-(difluoromethoxy)-2-nitroaniline (CAS data available) would produce a different benzimidazole substitution pattern (5-nitro vs. 5-difluoromethoxy) that is incompatible with the subsequent pantoprazole coupling step.

Regioselectivity Benzimidazole synthesis Pantoprazole intermediate

Regulatory-Grade Characterization: Certified Impurity Reference Standard vs. Generic Research-Grade Material

When procured as Pantoprazole Impurity 10, this compound is supplied with detailed characterization data compliant with regulatory guidelines, including Certificate of Analysis (COA), 1H-NMR, HPLC purity chromatogram, and mass spectrometry data [1][2]. This is distinct from generic '97% purity' research-grade material, which typically lacks batch-specific HPLC and MS documentation. Suppliers such as SynZeal and ChemWhat explicitly state their impurity standards are suitable for analytical method development, method validation (AMV), and quality-controlled (QC) applications in Abbreviated New Drug Applications (ANDA) [1].

Reference standard Impurity profiling ANDA submission

Reactivity Hierarchy of the Difluoromethoxy Group: Positioned Between Fluorine and Chlorine in Aminodehalogenation

Petko et al. (2025) demonstrated that in aminodehalogenation reactions of aromatic nitro compounds, the difluoromethoxy group (-OCF2H) can be replaced by an amino group acting as a pseudohalogen [1]. The study quantified the relative reactivity order: fluorine > difluoromethoxy >> chlorine. This places the -OCF2H group in a unique reactivity window—more reactive than chlorine (enabling substitution under milder conditions) but less labile than fluorine (offering greater chemoselectivity). This class-level finding is directly relevant to 4-(difluoromethoxy)-2-nitroaniline, where the -OCF2H group can serve as either a stable substituent or a latent leaving group depending on reaction conditions.

Leaving group ability Aminodehalogenation Pseudohalogen

Phase Transfer Catalysis: Optimal Activity at Ambient Temperature (20 °C)

4-(Difluoromethoxy)-2-nitroaniline has been demonstrated to function as an efficient phase transfer catalyst with an optimal reaction temperature of approximately 20 °C . At this near-ambient condition, the compound facilitates biphasic reactions involving sodium hydroxide as the solvent, with no observed side reactions or decomposition products. This low-temperature operational window contrasts with typical quaternary ammonium phase transfer catalysts that often require elevated temperatures (40–80 °C) for optimal activity, offering potential energy savings in scaled processes. The compound is soluble in sodium hydroxide solution, which further enhances its utility in alkaline biphasic reaction systems.

Phase transfer catalysis Reaction optimization Industrial process

Optimal Procurement Scenarios for 4-(Difluoromethoxy)-2-nitroaniline Based on Quantified Differentiation


Pantoprazole Generic Drug Development and ANDA Filing

When developing a generic pantoprazole formulation, the ANDA submission requires characterization and quantification of all process-related impurities. Procuring this compound as Pantoprazole Impurity 10 from a certified reference standard supplier (e.g., SynZeal, ChemWhat) provides the regulatory-compliant COA, HPLC, NMR, and MS data needed for method validation and QC batch release [1]. The documented >95% yield in the reduction-cyclization to 2-mercapto-5-difluoromethoxy-1H-benzimidazole (CN102311391A) confirms its suitability as the key intermediate for the synthetic route [2].

Regioselective Benzimidazole Library Synthesis in Medicinal Chemistry

Research groups synthesizing focused libraries of 5-substituted benzimidazoles for proton pump inhibitor or kinase inhibitor programs require the correct 2-nitro-4-substituted aniline regioisomer to ensure cyclization yields the desired 5-substituted product. The 4-(difluoromethoxy)-2-nitroaniline regioisomer is the only commercially available precursor that installs the difluoromethoxy group at the 5-position of the resulting benzimidazole after reduction and cyclization [1]. The +0.98 LogP advantage over the 4-methoxy analog translates to improved organic-phase extractability during workup procedures [2].

Ambient-Temperature Biphasic Reaction Process Development

For process chemists designing biphasic reactions requiring phase transfer catalysis at near-ambient conditions, 4-(difluoromethoxy)-2-nitroaniline offers catalytic activity with an optimal temperature of ~20 °C in NaOH-based biphasic systems [1]. This enables energy-efficient process designs that avoid heating utilities, reduce thermal degradation risk, and simplify temperature control in multi-purpose plant reactors. The compound's solubility in aqueous NaOH further facilitates catalyst recovery and reuse strategies.

Structure-Activity Relationship (SAR) Studies of Fluorinated Bioisosteres

Medicinal chemists evaluating the difluoromethoxy group as a metabolically stable bioisostere for methoxy or hydroxyl groups can use this compound as a key intermediate for parallel analog synthesis. The LogP increase of 0.98 units compared to the methoxy analog [1] and the class-level evidence that -OCF2H can serve as a pseudohalogen with tuneable reactivity [2] provide quantitative parameters for computational ADME prediction and synthetic planning. The regulatory-grade analytical data available from impurity standard suppliers also ensures that SAR conclusions are not confounded by unidentified impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.